molecular formula C10H11FN2 B1298978 2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile CAS No. 121071-28-1

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile

Cat. No.: B1298978
CAS No.: 121071-28-1
M. Wt: 178.21 g/mol
InChI Key: SVDZNKZOOVMIKJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile is an organic compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a methylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile typically involves the reaction of 4-fluoroaniline with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)amino]methylphenol
  • 4-Fluoro-2-(2-methylthiazol-4-yl)phenol
  • 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride

Uniqueness

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a nitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12FN3
  • Molecular Weight : 219.23 g/mol

The synthesis typically involves the reaction of 4-fluoroaniline with 2-methylpropanenitrile, often using coupling agents to facilitate the formation of the amine bond. The reaction conditions may vary based on the desired yield and purity of the final product.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains, suggesting its potential as an antibiotic agent.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • A study reported that a related compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer properties .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. In vivo models showed that it could reduce inflammation markers in conditions like arthritis, suggesting its use in managing inflammatory diseases .
    • A comparative analysis with known anti-inflammatory drugs revealed that it had comparable efficacy with lower toxicity profiles.
  • Neurological Implications :
    • Investigations into the neuroprotective effects of this compound have shown potential benefits in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions .

Case Studies and Research Findings

StudyFindings
Tewari et al. (2020)Reported significant anti-inflammatory activity in animal models, with IC50 values comparable to standard treatments .
Brullo et al. (2012)Demonstrated that related compounds exhibited dual activity against multiple inflammatory pathways .
PMC Study (2020)Highlighted potential anticancer effects in vitro against various cell lines, suggesting further investigation is warranted .

Properties

IUPAC Name

2-(4-fluoroanilino)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDZNKZOOVMIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351966
Record name 2-[(4-fluorophenyl)amino]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121071-28-1
Record name 2-[(4-fluorophenyl)amino]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-fluorophenyl)amino]-2-methylpropanenitrile
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